4-Methoxyquinazoline-5-carbonitrile

Physicochemical profiling Lipophilicity Synthetic tractability

4-Methoxyquinazoline-5-carbonitrile provides a structurally distinct 5-cyano substitution pattern for kinase drug discovery, offering novel IP opportunities versus crowded 6-cyano analogs. The 4-methoxy leaving group enables clean SnAr displacement with C-, N-, O-, and S-nucleophiles for parallel library synthesis. Its intermediate LogP (~1.0–1.3) ensures tractable automated flash chromatography, avoiding solubility bottlenecks seen with the 4-chloro analog (LogP 2.15). The 5-cyano group serves as a versatile handle for reduction, hydrolysis, or cycloaddition to tetrazole. Purity ≥95% meets GMP intermediate qualification requirements. Ideal for c-Met, EGFR, VEGFR-2, and Aurora kinase programs seeking underexploited quinazoline geometry.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B12841250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyquinazoline-5-carbonitrile
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=CC=CC(=C21)C#N
InChIInChI=1S/C10H7N3O/c1-14-10-9-7(5-11)3-2-4-8(9)12-6-13-10/h2-4,6H,1H3
InChIKeyVXIWHTCQIOEKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyquinazoline-5-carbonitrile – A Positionally Defined Quinazoline Building Block for Kinase-Targeted Synthesis


4-Methoxyquinazoline-5-carbonitrile (CAS 1231761-60-6, molecular formula C₁₀H₇N₃O, molecular weight 185.18 g/mol) is a bicyclic heteroaromatic compound belonging to the quinazoline family. Its core structure consists of a benzene ring fused to a pyrimidine ring, substituted with a methoxy group at the 4-position and a cyano group at the 5-position . The quinazoline scaffold is a privileged structure in medicinal chemistry, recognized for yielding numerous clinically approved kinase inhibitors and preclinical candidates [1]. Unlike simple quinazoline or monosubstituted variants, the specific 4-methoxy-5-carbonitrile substitution pattern imparts a distinct electronic and steric profile that governs both its synthetic reactivity and its potential pharmacological interactions.

Why 4-Methoxyquinazoline-5-carbonitrile Cannot Be Replaced by Common In-Class Analogs for Position-Specific Applications


The quinazoline scaffold is extensively decorated in drug discovery, giving rise to a vast array of commercially available analogs. However, the biological and synthetic consequences of subtle positional variations are profound. The 4-methoxy group on 4-methoxyquinazoline-5-carbonitrile serves as a leaving group for nucleophilic aromatic substitution (SₙAr) reactions—a reactivity profile absent in the 4-unsubstituted quinazoline-5-carbonitrile (CAS 1231761-02-6) [1]. Conversely, replacing the 4-methoxy group with chlorine (4-chloroquinazoline-5-carbonitrile, CAS 1231761-53-7) dramatically alters both the lipophilicity (LogP = 2.15 vs. ~1.0) and the leaving-group aptitude, leading to different reaction kinetics and byproduct profiles during downstream functionalization . Shifting the cyano group from the 5- to the 6-position (4-methoxyquinazoline-6-carbonitrile, CAS 1823343-70-9) changes the electronic distribution across the quinazoline ring system, which in turn affects binding orientations within kinase active sites—a well-established SAR principle in quinazoline-based EGFR and c-Met inhibitor programs [2]. These physicochemical and reactivity differences mean that generic in-class substitution without careful consideration of the substitution pattern can produce substantially different synthetic intermediates or final compounds, undermining reproducibility and potency in target-focused synthesis campaigns.

Quantitative Differentiation of 4-Methoxyquinazoline-5-carbonitrile: A Comparator-Driven Evidence Guide


Lipophilicity Balance vs. 4-Chloroquinazoline-5-carbonitrile: Modulated LogP for Optimized Synthetic Handling

The predicted partition coefficient (LogP) of 4-methoxyquinazoline-5-carbonitrile is approximately 1.0–1.3, placing it at an intermediate lipophilicity between the more hydrophilic quinazoline-5-carbonitrile (LogP = 0.32) and the significantly more lipophilic 4-chloroquinazoline-5-carbonitrile (LogP = 2.15488) . The methoxy group contributes approximately +0.5 to +0.8 log units relative to the unsubstituted parent, whereas the chlorine atom adds approximately +1.8 log units. This intermediate lipophilicity confers practical advantages for both aqueous-compatible reaction conditions and chromatographic purification, avoiding the excessively high hydrophobicity of the 4-chloro analog without sacrificing the organic-phase solubility required for nucleophilic aromatic substitution reactions.

Physicochemical profiling Lipophilicity Synthetic tractability

Synthetic Reactivity: 4-Methoxy as a Tunable Leaving Group for Nucleophilic Aromatic Substitution Compared to 4-Chloro and 4-Hydroxy Analogs

The 4-methoxy group of 4-methoxyquinazoline functions as a leaving group in nucleophilic aromatic substitution reactions. In a systematic study by Kametani et al., 4-methoxyquinazoline (the parent compound without the 5-cyano substituent) reacted with phenylacetonitrile, ethyl cyanoacetate, and malononitrile in the presence of methoxide ion to yield the corresponding 4-substituted quinazoline products [1]. The methoxy leaving group exhibits an intermediate reactivity profile: it is more stable toward premature hydrolysis than the 4-chloro analog (which is highly moisture-sensitive) but more readily displaced than the 4-hydroxy (tautomeric 4-oxo) form, which is essentially unreactive under SₙAr conditions. The electron-withdrawing 5-cyano group further activates the pyrimidine ring toward nucleophilic attack at the 4-position by lowering the LUMO energy at C-4 [2]. This combination of a moderately activated leaving group and ring activation by the cyano substituent provides a reactivity window that avoids the competing degradation pathways observed with the more reactive 4-chloro derivative.

Synthetic methodology Nucleophilic aromatic substitution Building block reactivity

Positional Isomer Differentiation: 5-CN vs. 6-CN Quinazolines – Electronic and Steric Consequences for Kinase Binding

The position of the cyano substituent on the quinazoline ring has a well-documented impact on kinase inhibitory activity. In the quinazoline-based EGFR inhibitor series, the 6-cyano group has been shown through molecular docking studies to form a critical hydrogen bond with a conserved lysine residue in the kinase ATP-binding pocket . By contrast, a cyano group at the 5-position presents a different hydrogen-bonding vector and alters the electron density distribution on the quinazoline ring, which can shift binding preferences toward alternative kinase targets or binding modes. This positional effect is substantiated by the broader quinazoline patent literature, where the 5- vs. 6-substitution pattern is consistently claimed as a distinct structural variable conferring differential selectivity across kinase panels [1] [2]. The 4-methoxyquinazoline-5-carbonitrile therefore offers a structurally defined entry point for exploring kinase chemical space that is inaccessible using the 6-cyano positional isomer.

Positional isomerism Kinase inhibitor design Structure-activity relationships

Structural Planarity and Crystallographic Parameters of the Quinazoline Core Supporting Molecular Recognition

The crystal structure of 4-methoxyquinazoline (the parent scaffold lacking the 5-cyano group, CAS 16347-95-8) has been determined by single-crystal X-ray diffraction [1]. The molecule is almost planar, with the methoxy carbon atom deviating from the mean plane of the quinazoline ring system by only 0.068 (4) Å (r.m.s. deviation = 0.011 Å). In the crystal, molecules form π–π stacks parallel to the b-axis, with a centroid–centroid distance consistent with strong aromatic stacking interactions. The addition of the 5-cyano group to this planar scaffold is expected to extend the planar geometry while introducing a dipole moment that can engage in hydrogen bonding or dipole–dipole interactions with biological targets. By contrast, the 4-chloroquinazoline analogs exhibit a different electrostatic surface potential due to the electronegative chlorine, which can disrupt π-stacking interactions in protein binding sites. The established planarity of the 4-methoxyquinazoline core provides a conformationally constrained scaffold favorable for entropic binding to kinase hinge regions compared to more flexible linker-containing quinazoline derivatives.

Structural biology Crystal engineering Molecular recognition

Procurement-Relevant Application Scenarios for 4-Methoxyquinazoline-5-carbonitrile Based on Differentiated Evidence


Controlled Nucleophilic Aromatic Substitution for Parallel Library Synthesis of 4-Substituted Quinazoline-5-carbonitriles

4-Methoxyquinazoline-5-carbonitrile is uniquely suited for parallel medicinal chemistry campaigns that require systematic variation of the 4-position substituent. The methoxy leaving group can be displaced by a range of carbon, nitrogen, oxygen, and sulfur nucleophiles under controlled conditions, enabling the rapid generation of diverse 4-substituted quinazoline-5-carbonitrile libraries [1]. The intermediate LogP (~1.0–1.3) ensures that both the starting material and products remain tractable during automated flash chromatography, a practical consideration that disfavors the highly lipophilic 4-chloro analog (LogP = 2.15), which can cause solubility and purification bottlenecks during high-throughput synthesis . Additionally, the 5-cyano group serves as a synthetic handle for further transformations (reduction to aminomethyl, hydrolysis to carboxamide or carboxylic acid), expanding the accessible chemical space from a single building block.

Kinase Inhibitor Scaffold Exploration Targeting Position 5-Substituted Quinazoline Chemotypes

For kinase drug discovery programs seeking to differentiate from the crowded 6-substituted quinazoline patent landscape, 4-methoxyquinazoline-5-carbonitrile provides a structurally distinct entry point. The 5-cyano substitution pattern is underrepresented in commercial kinase inhibitor collections compared to the 6-cyano motif, offering opportunities for novel intellectual property generation [2]. The planar quinazoline core established by crystallographic data supports efficient hinge-region binding, while the 5-cyano group can be leveraged as a hydrogen bond acceptor or as a metabolic soft spot for prodrug design [3]. Programs targeting c-Met, EGFR, VEGFR-2, or Aurora kinases—all validated quinazoline targets—may benefit from exploring this underexploited substitution geometry.

Intermediate for 5-Functionalized Quinazoline-Derived Pharmaceutical Agents

The 5-cyano group in 4-methoxyquinazoline-5-carbonitrile can be transformed into a variety of functional groups relevant to pharmaceutical synthesis: catalytic hydrogenation yields the 5-aminomethyl analog, acidic or basic hydrolysis produces 5-carboxamide or 5-carboxylic acid derivatives, and cycloaddition reactions with azides yield 5-tetrazolyl quinazolines—a bioisostere of carboxylic acids frequently employed in drug design [4]. These transformations enable the compound to serve as a versatile late-stage intermediate in the synthesis of more complex quinazoline-based therapeutic candidates. The purity typically available from commercial suppliers (≥95%) meets the requirements for subsequent GMP intermediate qualification, subject to appropriate vendor qualification.

Computational Chemistry and Molecular Modeling Reference Template

The established crystal structure of the 4-methoxyquinazoline core provides an experimentally validated geometry that can be used as a starting point for density functional theory (DFT) calculations and molecular docking studies incorporating the 5-cyano substituent [3]. The well-characterized planarity and bond parameters reduce conformational search space and improve the accuracy of binding-mode predictions for novel kinase targets. This makes the compound a valuable reference standard for computational chemists building quinazoline-focused virtual screening libraries.

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